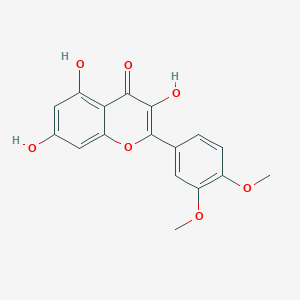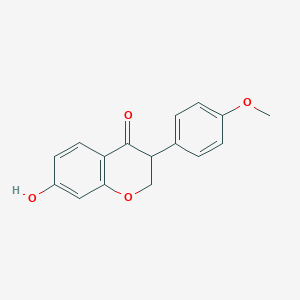
Dillenetin
Vue d'ensemble
Description
Dillenetin is a naturally occurring flavonoid compound that is found in various plant species. It has been the subject of scientific research due to its potential health benefits and therapeutic applications.
Applications De Recherche Scientifique
Flavonoid Isolation and Characterization
A study by (Araujo et al., 2013) described the isolation of dillenetin from the methanolic extract of Combretum lanceolatum flowers. This was one of the first instances of isolating dillenetin from the Combretum genus.
Anti-Ulcerogenic Effects
Research by (Hiruma-Lima et al., 2009) explored the anti-ulcerogenic effects of Curatella americana, which relates to dillenetin, considering its presence in various medicinal plants used for gastrointestinal disorders.
Hepatotoxicity Predictions
In a study on drug-induced liver injury, (Xu et al., 2008) utilized a testing strategy involving various drugs and chemicals, possibly including compounds like dillenetin, to predict hepatotoxicity.
Anti-Xanthine Oxidase Activity
A study by (Khammee et al., 2019) investigated the anti-xanthine oxidase activity of dillenetin, highlighting its potential as a xanthine oxidase inhibitor.
Anticancer Potential
The work of (Khan et al., 2019) explored the extraction of dillenetin from Dillenia indica fruits, evaluating its potential as an anticancer agent against various cancer cell lines.
α-Glucosidase Inhibitory Effects
(Liu et al., 2014) studied dillenetin among other compounds for their α-glucosidase inhibitory effects, which could be significant for applications in diabetes management.
Anti-Inflammatory and Analgesic Activity
In a study focusing on Curatella americana, (Alexandre-Moreira et al., 1999) examined the anti-inflammatory and analgesic activities of compounds including dillenetin.
Antioxidant Activity
The work by (Badr, 2014) involved isolating dillenetin-3-O-glucoside from Phragmanthera austroarabica, assessing its significant free radical scavenging activities.
Bioactive Compounds and Pharmacological Properties
In a comprehensive study, (Zengin et al., 2018) explored various bioactive compounds, including dillenetin, for their antioxidant, enzyme inhibitory, and anti-inflammatory properties.
Triterpene Ester Research
Research by (Al-Musayeib et al., 2013) included the isolation of dillenetin-3-O-β-d-glucopyranoside and its evaluation for antioxidant activity.
Comparative Flavonoid Analysis
A comparative analysis of flavonoid aglycones in various plant species by (Merfort, 1985) identified dillenetin among several other compounds.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALJYZRPGYQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186715 | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dillenetin | |
CAS RN |
3306-29-4 | |
| Record name | Quercetin 3′,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dillenetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILLENETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 - 292 °C | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dillenetin and where is it found?
A1: Dillenetin is a flavonol, a class of flavonoid compounds. It has been isolated from several plant species, including Dillenia indica [, , ], Eupatorium odoratum [, ], Myricaria bracteata [], Palhinhaea cernua [], Phragmanthera austroarabica [], Psychotria serpens [], Scoparia dulcis [], Tamarix aphylla [], and Tricholepis eburnea [].
Q2: What is the molecular formula and weight of Dillenetin?
A2: The molecular formula of Dillenetin is C16H12O7, and its molecular weight is 316.26 g/mol [].
Q3: What are the reported biological activities of Dillenetin?
A3: Dillenetin has shown potential in various biological assays. It exhibited significant free radical scavenging activity in a study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) reagent []. Furthermore, Dillenetin displayed promising anti-xanthine oxidase activity with an IC50 value in the range of 0.56-1.44 mM [].
Q4: Has Dillenetin shown any anticancer activity?
A4: While not extensively studied, Dillenetin isolated from Dillenia indica fruits demonstrated promising anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines in an MTT assay []. Further research is needed to confirm these findings and investigate its mechanism of action.
Q5: What other flavonoids are commonly found alongside Dillenetin in plants?
A5: Dillenetin is often found alongside other flavonoids like rhamnazin, quercetin, luteolin, kaempferol and their derivatives in various plant species [, , , , , , , , , ]. The co-occurrence of these flavonoids suggests potential synergistic effects, although further research is needed.
Q6: What spectroscopic techniques are used to characterize Dillenetin?
A7: Dillenetin is typically characterized using a combination of spectroscopic techniques such as mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments like correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) [, , , , , ].
Q7: What are the potential applications of Dillenetin based on its reported activities?
A10: While further research is necessary, Dillenetin's antioxidant and anti-xanthine oxidase activities suggest potential applications in developing treatments for oxidative stress-related diseases and gout [, ]. Its anticancer activity against specific cancer cell lines warrants further investigation for potential anticancer drug development [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















